A Technical Guide to the Discovery and Origin of Avermectin B1a Monosaccharide
A Technical Guide to the Discovery and Origin of Avermectin B1a Monosaccharide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avermectin (B7782182) B1a, a potent macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis, is a cornerstone of modern anthelmintic therapy in veterinary and human medicine, as well as in agriculture. Its biological activity is significantly influenced by the oleandrose (B1235672) disaccharide chain attached to its aglycone core. The Avermectin B1a monosaccharide, an intermediate in the biosynthetic pathway and a primary degradation product, represents a key molecule for understanding structure-activity relationships and developing novel derivatives. This technical guide provides an in-depth exploration of the discovery of avermectins, the microbial origin, the intricate biosynthetic pathway leading to Avermectin B1a, and the specific formation of its monosaccharide derivative. Detailed experimental protocols for production, isolation, and characterization are provided, alongside quantitative data on production titers.
Discovery and Origin
The discovery of avermectins is a landmark in natural product chemistry and pharmacology. In 1978, a team of scientists at the Kitasato Institute, led by Satoshi Ōmura, isolated a novel strain of actinomycete from a soil sample collected in Kawana, near Ito City, Japan.[1][2] This microorganism was identified as a new species and named Streptomyces avermitilis.[1]
In a collaborative research program, the isolated strain was sent to Merck Sharp and Dohme Research Laboratories, where researchers, including William C. Campbell, tested fermented broths for anthelmintic properties.[1][2] These tests revealed unprecedented potency against nematode parasites.[1] Subsequent isolation and characterization efforts identified a family of eight closely related 16-membered macrocyclic lactones, which were named avermectins.[1][3] For this discovery and its impact on global health, particularly in combating parasitic diseases like river blindness and lymphatic filariasis, Ōmura and Campbell were awarded half of the 2015 Nobel Prize in Physiology or Medicine.[2][4]
The avermectin complex consists of four major components (A1, A2, B1, B2) and four minor components, each differing slightly in structure.[1][5] Avermectin B1a is typically the most abundant and one of the most biologically active components.[5] The Avermectin B1a monosaccharide is a derivative in which the terminal L-oleandrose sugar has been removed from the C13 position of the aglycone. This molecule can be an intermediate in the final glycosylation step of biosynthesis or, more commonly, is formed via selective hydrolysis (e.g., under acidic conditions) of the parent Avermectin B1a disaccharide.[6][7][8]
Biosynthesis of Avermectin B1a and its Monosaccharide
The production of Avermectin B1a by S. avermitilis is a complex process orchestrated by a large gene cluster spanning approximately 82 kb.[9][10] The biosynthesis can be divided into four main stages: aglycone assembly, aglycone modification, sugar synthesis, and glycosylation.[1][11]
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Aglycone Synthesis : The macrocyclic core is assembled by a type I polyketide synthase (PKS) complex, encoded by the aveA genes (AVES 1, 2, 3, and 4).[4][11] The synthesis starts with either 2-methylbutyryl-CoA or isobutyryl-CoA as a starter unit (leading to the 'a' and 'b' series, respectively) and is extended by the sequential addition of seven malonyl-CoA and five methylmalonyl-CoA units.[4][12]
-
Aglycone Modification : Following its release from the PKS complex, the initial aglycone undergoes several crucial modifications. The enzyme AveE, a cytochrome P450 monooxygenase, forms the furan (B31954) ring, while AveF, a ketoreductase, reduces the C5 keto group.[1] AveD acts as a C5 O-methyltransferase.[1]
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Sugar Moiety Synthesis : The sugar attached to the avermectin core is L-oleandrose. Its synthesis begins with glucose-1-phosphate and proceeds through a series of enzymatic steps to produce the activated sugar donor, TDP-L-oleandrose. This pathway is encoded by genes including aveBII-VIII.[4]
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Glycosylation : The final step involves the sequential attachment of two L-oleandrose units to the C13 hydroxyl group of the modified aglycone. This process is catalyzed by glycosyltransferases. The attachment of the first oleandrose unit yields the Avermectin B1a monosaccharide. A second glycosylation step then produces the final Avermectin B1a disaccharide.
The formation of the monosaccharide can also occur via degradation of the final disaccharide product.
Quantitative Data
Significant research has focused on improving the production yield of Avermectin B1a through classical strain mutation, genetic engineering, and fermentation process optimization.
Table 1: Production Titers of Avermectin B1a in S. avermitilis
| Strain / Condition | Avermectin B1a Titer | Reference |
|---|---|---|
| Wild-Type (Initial) | 0.009 g/L | [4] |
| Optimized Low-Cost Medium | 0.46 g/L | [4] |
| Controlled Oxygen Uptake Rate (OUR) | 5.568 ± 0.111 g/L | [4] |
| High-Yield Industrial Strain (A229) | ~6.4 g/L | [13] |
| Engineered Precursor Supply | 8.836 g/L | [12] |
| Combined Engineering Strategy (A229) | 9.613 g/L | [13] |
| Solid-State Fermentation (SSF) | 3.83 mg/gds* | [14] |
*mg per gram of dry substrate
Table 2: Physicochemical Properties of Avermectin B1a Monosaccharide
| Property | Value | Reference |
|---|---|---|
| CAS Number | 71831-09-9 | [7][8] |
| Molecular Formula | C₄₁H₆₀O₁₁ | [7][8] |
| Molecular Weight | 728.9 g/mol | [7][8] |
| Solubility | Soluble in Ethanol, Methanol (B129727), DMSO, DMF | [7] |
| Storage Temperature | -20°C |[7] |
Experimental Protocols
The following sections outline generalized protocols for the production and analysis of Avermectin B1a and its monosaccharide derivative.
Protocol for Fermentation of S. avermitilis
This protocol is a composite based on typical methods for avermectin production.
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Inoculum Preparation (Seed Culture):
-
Prepare seed medium (e.g., containing soluble starch, yeast extract, peptone, and trace elements).[15]
-
Inoculate the medium with a spore suspension or mycelial stock of S. avermitilis.
-
Incubate at 28-30°C for 48-72 hours in a shaker incubator (220-250 rpm).
-
-
Production Fermentation:
-
Prepare fermentation medium (e.g., FM-I, containing corn starch, yeast extract, peptone, CaCO₃, and other salts).[15][16]
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate in a fermenter at 28-32°C for 10-14 days.
-
Maintain pH around 7.0 and ensure adequate aeration (e.g., dissolved oxygen >20% saturation) and agitation.[4]
-
Protocol for Isolation and Purification of Avermectin B1a Monosaccharide
This protocol is adapted from methods used for isolating avermectin degradation products.[17]
-
Extraction:
-
Harvest the fermentation broth and separate the mycelia from the supernatant via centrifugation.
-
Extract the mycelial cake and supernatant separately using an organic solvent such as acetone, ethyl acetate, or methanol.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude oily residue.
-
-
Initial Cleanup (Optional):
-
Perform liquid-liquid partitioning (e.g., between hexane (B92381) and acetonitrile) to remove highly nonpolar lipids.
-
Alternatively, use solid-phase extraction (SPE) with a C18 cartridge.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a preparative reverse-phase C18 column (e.g., 250 x 50 mm, 10 µm particle size).[17]
-
Elute with a gradient of mobile phases, such as water (A) and acetonitrile (B52724) or methanol (B). A typical gradient might run from 60% B to 100% B over 40-50 minutes.[17]
-
Collect fractions based on the UV chromatogram (monitoring at ~245 nm). The monosaccharide will elute earlier than the more nonpolar disaccharide (Avermectin B1a).
-
Pool the fractions containing the target compound and evaporate the solvent.
-
If necessary, perform a second round of purification on a different column (e.g., C30 or with a different solvent system) to achieve high purity.[17]
-
Protocol for Structural Elucidation
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Analyze the purified fraction using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with an HPLC system.
-
Confirm the molecular weight (Expected [M+H]⁺ ≈ 729.42) and obtain the elemental formula.[8]
-
Use tandem MS (MS/MS) to analyze the fragmentation pattern, which will show the loss of the single oleandrose sugar moiety and other characteristic fragments of the avermectin core.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the highly purified sample in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Acquire 1D NMR spectra (¹H and ¹³C) to identify characteristic chemical shifts for the aglycone and the single sugar unit.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the connectivity of all atoms and definitively establish the structure, including the attachment point of the sugar at C13.[17]
-
Conclusion
The discovery of avermectins from Streptomyces avermitilis has revolutionized the treatment of parasitic diseases. The Avermectin B1a monosaccharide is a pivotal compound in this family, serving as both a biosynthetic precursor and a key metabolite. Understanding its origin, biosynthesis, and chemical properties is crucial for the rational design of new, more effective anthelmintic agents. The methodologies outlined in this guide for production, isolation, and characterization provide a framework for researchers to further explore the vast potential of the avermectin scaffold in drug discovery and development.
References
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- 13. Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. journals.asm.org [journals.asm.org]
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